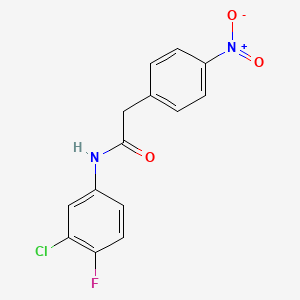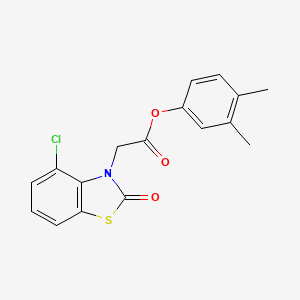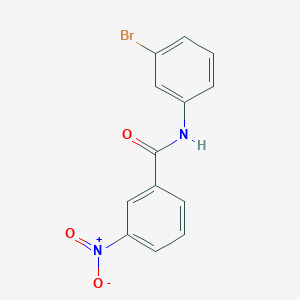
1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the family of piperazine derivatives. It is a synthetic compound that has gained popularity in the research community due to its unique properties and potential therapeutic applications.
作用機序
1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine acts as an agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It also has affinity for the dopamine D2 receptor, which is involved in the regulation of movement and reward. The exact mechanism of action of this compound is still not fully understood, but it is thought to modulate the activity of these receptors in a complex manner.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine has several advantages as a research tool. It is a highly selective agonist for the serotonin 5-HT1A and 5-HT2A receptors, which allows for precise manipulation of these receptors in experiments. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, this compound has some limitations as well. It has a relatively short half-life in the body, which may limit its usefulness in some experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound's potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body. Overall, this compound is a promising research tool with potential therapeutic applications, but further research is needed to fully understand its properties and potential uses.
合成法
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine involves the reaction of 2-methoxy-5-chlorobenzoyl chloride with 5-chloro-2-methylphenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This synthetic method has been optimized to produce high yields of this compound with minimal impurities.
科学的研究の応用
1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. Additionally, this compound has been used as a research tool to study the role of serotonin receptors in the brain.
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-13-3-4-15(21)12-17(13)22-7-9-23(10-8-22)19(24)16-11-14(20)5-6-18(16)25-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCDTGRBAUZSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5723187.png)
![2-chloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5723193.png)
![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)
![3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5723200.png)

![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)

![4-{[(2-methoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723245.png)


![5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5723273.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5723280.png)

